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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

Audience: Researchers, scientists, and drug development professionals.

Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-
proliferative and pro-apoptotic effects in various cancer cell lines. It primarily targets the HAT
enzymes Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.
[1][2][3] This document provides detailed protocols for in vitro assays to characterize the
activity and cellular effects of PU139.

Data Presentation

Inhibitory Activity of PU139

Target Enzyme IC50 (uM)
Gcenb 8.39
PCAF 9.74
CBP 2.49
p300 5.35

Table 1: In vitro inhibitory concentration (IC50) values of PU139 against various histone
acetyltransferases.
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lul h Inhibition |

Cell Line Tissue of Origin GI50 (pM)
A431 Skin Carcinoma <60
A549 Lung Carcinoma <60
A2780 Ovarian Cancer <60
HepG2 Liver. Hepatocellular <60
Carcinoma
SW480 Colon Adenocarcinoma <60
U-87 MG Glioblastoma <60
HCT116 Colon Carcinoma <60
SK-N-SH Neuroblastoma <60
MCF7 Breast Adenocarcinoma <60

Table 2: In vitro growth inhibition (GI50) values of PU139 against a panel of human cancer cell
lines.

Signaling Pathway

PU139 functions by directly inhibiting the enzymatic activity of histone acetyltransferases. This
leads to a global decrease in histone acetylation, altering chromatin structure and gene
expression, which in turn inhibits cell proliferation and induces cell death.

PU139 Inhibition

Histone Acetyltransferases Catalysis 1 Hi . Chromatin Structure Altered Gene Cell Growth Inhibition &
(Gen5, PCAF, CBP, p300) GiSicieReeaon Alteration Expression Cell Death
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PU139 mechanism of action.

Experimental Protocols
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Histone Acetyltransferase (HAT) Activity Assay
(Colorimetric)

This assay measures the activity of HAT enzymes by detecting the release of Coenzyme A
(CoA) during the histone acetylation reaction.

Experimental Workflow:

é Preparation h

Prepare Samples Reaction Detection
(Nuclear Extract/Purified Protein)
- | o Read Absorbance
'U Add Assay Mix to Samples > Incubate at 37°C J L at 440 nm
A
Prepare Assay Reagents L g

Click to download full resolution via product page

HAT activity assay workflow.

Materials:

HAT Activity Assay Kit (Colorimetric)

PU139 (or other inhibitors)

Nuclear extract or purified HAT enzyme

96-well microplate

Microplate reader
Protocol:

» Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
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e Sample Preparation:
o For testing PU139, prepare a dilution series of the compound.
o In a 96-well plate, add your nuclear extract or purified HAT enzyme to each well.

o Add the different concentrations of PU139 to the respective wells. Include a vehicle control
(e.g., DMSO).

o Reaction Initiation: Add the HAT Assay Mix, containing histone substrate and Acetyl-CoA, to
each well to start the reaction.

 Incubation: Incubate the plate at 37°C for 1-4 hours.
o Detection: Measure the absorbance at 440 nm using a microplate reader.

o Data Analysis: Calculate the percentage of HAT activity inhibition by PU139 compared to the
vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

Cell Culture

Seed Cells in
96-well Plate

Treat with PU139

Assay Readout
Add MTT Reagent >I T >| Add Solubilizing Agen Read Absorbance
at 570 nm

Click to download full resolution via product page
MTT cell viability assay workflow.

Materials:
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» Cancer cell lines of interest

o Complete cell culture medium

« PU139

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO or other solubilizing agent

e 96-well plates

e Microplate reader

Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

e Treatment: Treat the cells with various concentrations of PU139. Include a vehicle control.
¢ Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to reduce the MTT to formazan crystals.

e Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Detection: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the GI50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histones in cells treated with
PU139.
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Experimental Workflow:
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Western blot workflow.

Materials:

e Cell culture reagents

e PU139

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Protein assay reagents (e.g., BCA kit)

e SDS-PAGE gels and running buffer

o Transfer buffer and membrane (e.g., PVDF)

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Protocol:

e Cell Treatment and Lysis: Treat cells with PU139 for the desired time. Lyse the cells and
extract total protein.

» Protein Quantification: Determine the protein concentration of each sample.

o SDS-PAGE: Separate the protein lysates by SDS-PAGE.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

» Blocking: Block the membrane to prevent non-specific antibody binding.

o Antibody Incubation: Incubate the membrane with a primary antibody specific for an
acetylated histone (and a total histone for loading control), followed by incubation with an
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HRP-conjugated secondary antibody.

» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

e Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay

PU139 has been reported to induce caspase-independent cell death.[1][2] This can be
investigated by combining an apoptosis/necrosis detection assay with an analysis of caspase
activation.

Experimental Workflow:

Treat Cells with PU139

4 Flow Cytometry N( Western Blot )
4 A 4
Harvest and Stain with Protein Extraction
Annexin V-FITC & PI
Western Blot for Cleaved
Analyze by Flow Cytometry Caspases (3, 8, 9) & PARP
o / /

Click to download full resolution via product page
Caspase-independent cell death analysis.
a) Annexin V-FITC/Propidium lodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

Protocol:
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e Cell Treatment: Treat cells with PU139 for the desired duration.
o Cell Harvesting: Harvest the cells and wash with cold PBS.

» Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI
according to the manufacturer's protocol.[4][5][6]

 Incubation: Incubate the cells in the dark at room temperature.

o Flow Cytometry: Analyze the stained cells by flow cytometry.

[e]

Viable cells: Annexin V-negative, Pl-negative

o

Early apoptotic cells: Annexin V-positive, Pl-negative

[¢]

Late apoptotic/necrotic cells: Annexin V-positive, Pl-positive

[¢]

Necrotic cells: Annexin V-negative, Pl-positive
b) Western Blot for Caspase Cleavage

The absence of caspase cleavage in cells undergoing cell death (as determined by Annexin
V/PI staining) is indicative of a caspase-independent mechanism.

Protocol:

o Sample Preparation: Prepare protein lysates from cells treated with PU139 as described in
the western blot protocol above.

o Western Blotting: Perform western blotting using primary antibodies that specifically detect
the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) and cleaved PARP.

[7]

¢ Analysis: The absence of cleaved caspase and PARP bands in PU139-treated samples,
despite evidence of cell death from the Annexin V/PI assay, would support a caspase-
independent cell death mechanism.

Cell Cycle Analysis
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To determine the effect of PU139 on cell cycle progression, flow cytometry analysis of
propidium iodide-stained cells can be performed.

Experimental Workflow:

Preparation Staining Analysis
. Harvest and Fix Cells - P P 2 |
Treat Cells with PU139 . RNase Treatment | Stain with Propidium lodide Analyze by Flow Cytometry
(e.g., with Ethanol) ) 'U

Click to download full resolution via product page
Cell cycle analysis workflow.
Materials:
e Cell culture reagents
e PU139
e Cold PBS
e 70% Ethanol (ice-cold)
e Propidium lodide (PI) staining solution containing RNase A
Protocol:
e Cell Treatment: Treat cells with PU139 for the desired time.

o Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold
70% ethanol.

» Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase
A.
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e Incubation: Incubate the cells in the dark.
o Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

o Data Analysis: Quantify the percentage of cells in the GO/G1, S, and G2/M phases of the cell
cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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